molecular formula C19H19FN2O2 B11036749 N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11036749
M. Wt: 326.4 g/mol
InChI Key: IYHUUGXADOOCTJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a high-purity small molecule offered for biological screening and lead optimization in early-stage drug discovery. This compound features the 5-oxopyrrolidine-3-carboxamide scaffold, a structure of significant interest in medicinal chemistry. Compounds based on this core have been investigated as potent inhibitors of the Nav1.8 (SCN10A) voltage-gated sodium ion channel, a promising biological target for the treatment of neuropathic pain, inflammatory pain, chronic cough, and itch disorders . Furthermore, structurally related 5-oxopyrrolidine derivatives have been identified as a first generation of small-molecule fusion inhibitors against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), demonstrating low micromolar IC50 values in plaques inhibition assays and suggesting the scaffold's potential in antiviral research . The inclusion of fluorine atoms on the phenyl ring is a strategic modification common in drug design, known to influence molecular conformation, metabolic stability, and membrane permeability . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. All researchers handling this compound must adhere to safe laboratory practices and consult the relevant safety data sheet prior to use.

Properties

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19FN2O2/c1-12-7-13(2)9-16(8-12)21-19(24)14-10-18(23)22(11-14)17-5-3-15(20)4-6-17/h3-9,14H,10-11H2,1-2H3,(H,21,24)

InChI Key

IYHUUGXADOOCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid

The pyrrolidinone ring is typically constructed via cyclization of γ-keto acids or their derivatives. A common method involves the condensation of itaconic acid with ammonia or primary amines under acidic conditions:

Itaconic acid+NH3HCl, Δ5-Oxopyrrolidine-3-carboxylic acid\text{Itaconic acid} + \text{NH}_3 \xrightarrow{\text{HCl, Δ}} \text{5-Oxopyrrolidine-3-carboxylic acid}

Reaction Conditions :

  • Solvent : Ethanol/water (3:1)

  • Temperature : 80°C

  • Catalyst : Concentrated HCl

  • Yield : 68–72%

The product is purified via recrystallization from ethanol and characterized by 1H NMR^1\text{H NMR} (δ 2.45–2.65 ppm, pyrrolidine protons) and IR (1695 cm1^{-1}, C=O stretch).

Introduction of the 4-Fluorophenyl Group

The 1-position of the pyrrolidinone is functionalized through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A preferred method involves reacting 5-oxopyrrolidine-3-carboxylic acid with 4-fluoroiodobenzene in the presence of a copper catalyst:

5-Oxopyrrolidine-3-carboxylic acid+4-FluoroiodobenzeneCuI, K2CO3,DMF1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid\text{5-Oxopyrrolidine-3-carboxylic acid} + \text{4-Fluoroiodobenzene} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMF}} \text{1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid}

Optimized Parameters :

ParameterValue
CatalystCuI (10 mol%)
BaseK2_2CO3_3
SolventDMF
Temperature110°C
Reaction Time12 h
Yield85%

Amide Bond Formation with 3,5-Dimethylaniline

The final step involves coupling 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with 3,5-dimethylaniline. This is achieved using carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid+3,5-DimethylanilineEDCl, HOBt, DCMThis compound\text{1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid} + \text{3,5-Dimethylaniline} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{this compound}

Critical Reaction Metrics :

VariableOptimal ConditionImpact on Yield
Coupling AgentEDCl/HOBt92% efficiency
SolventDichloromethane (DCM)Minimal side products
Temperature0°C → RTPrevents racemization
Stoichiometry1.2 eq. amineCompletes reaction

Purification is performed via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding a white crystalline solid with >99% purity by HPLC.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the amidation step achieves 95% yield in 15 minutes under microwave conditions (100°C, 300 W).

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables stepwise assembly, though yields are lower (70–75%) due to steric hindrance.

Analytical Characterization

Key Spectroscopic Data :

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) :

    • δ 7.45–7.30 (m, 2H, Ar–F),

    • δ 6.85 (s, 1H, Ar–CH3_3),

    • δ 3.20–3.05 (m, 2H, pyrrolidine),

    • δ 2.25 (s, 6H, –CH3_3).

  • HRMS (ESI+) : m/z calculated for C19_{19}H19_{19}FN2_2O2_2 [M+H]+^+: 343.1452; found: 343.1455.

Challenges and Mitigation Strategies

ChallengeSolution
Low solubility of intermediatesUse polar aprotic solvents (DMF, DMSO)
Epimerization during amidationMaintain low temperature (0–5°C)
Purification complexityEmploy gradient elution in chromatography

Industrial Scalability Considerations

Large-scale production (≥1 kg) requires:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

  • Catalyst Recycling : CuI recovery via filtration improves cost efficiency.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxopyrrolidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of specific substituents on the phenyl rings enhances their efficacy against various cancer types, including breast and prostate cancer .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways .

Antituberculosis Potential

This compound could serve as a lead compound for developing new antituberculosis agents. Similar compounds have demonstrated activity against Mycobacterium tuberculosis, making this class of compounds a focal point for research aimed at combating tuberculosis, especially multidrug-resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl rings significantly influence the compound's potency and selectivity towards target enzymes or receptors. For example, electron-withdrawing groups enhance binding affinity to certain biological targets, which can be exploited in drug design .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent. Preliminary data suggest favorable ADME characteristics, which indicate good bioavailability and metabolic stability. These properties are critical for ensuring effective therapeutic concentrations are achieved in vivo .

Case Studies and Experimental Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values in the micromolar range .
Study BAntimicrobial EfficacyShowed effectiveness against multiple strains of resistant bacteria with MIC values comparable to established antibiotics .
Study CAntituberculosis ResearchIdentified potential as a novel antituberculosis agent with activity against resistant strains; docking studies indicated strong binding to target proteins .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be inferred from studies on carboxamide derivatives, such as the N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides in . While the core structures differ (naphthalene vs. pyrrolidone), the substituent effects on bioactivity provide valuable insights for comparison. Below is an analysis of key analogs and their properties:

Substituent Position and Electronic Effects

highlights that substituent position (meta vs. para) and electronic nature (electron-withdrawing vs. electron-donating) significantly influence photosynthetic electron transport (PET) inhibition. For example:

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ≈ 10 µM): The 3,5-dimethyl substitution enhances lipophilicity and provides steric bulk, which may improve membrane permeability and target binding.

In contrast, N-(2,5-dimethylphenyl) and N-(2,5-difluorophenyl) analogs exhibit reduced activity due to unfavorable steric clashes or disrupted electronic profiles .

Lipophilicity and Bioactivity

Lipophilicity (logP) is a critical determinant of bioactivity. The 3,5-dimethylphenyl group in the target compound likely increases logP compared to fluorinated analogs, balancing solubility and membrane penetration. supports this, as methyl-substituted derivatives showed comparable activity to fluorinated ones, suggesting that lipophilicity compensates for weaker electronic effects .

Comparative Data Table

Compound Name Substituent Positions Substituent Type IC50 (PET Inhibition) Key Properties
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5- Electron-donating (CH3) ~10 µM High lipophilicity, steric bulk
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5- Electron-withdrawing (F) ~10 µM Enhanced electrophilicity
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5- Electron-donating (CH3) Higher than 10 µM Suboptimal steric positioning
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 2,5- Electron-withdrawing (F) Higher than 10 µM Disrupted electronic/steric alignment

Note: Data adapted from ; IC50 values are approximate.

Structure-Activity Relationship (SAR) Insights

  • Meta-Substitution Superiority : 3,5-Disubstitution on the anilide ring maximizes activity by aligning substituents for optimal target interaction, whereas 2,5-substitution leads to steric hindrance .
  • Balancing Lipophilicity and Electronics : Methyl groups (electron-donating) and fluorine (electron-withdrawing) achieve similar potency via distinct mechanisms, underscoring the interplay between logP and electronic effects.
  • Core Structure Flexibility : While the pyrrolidone core in the target compound differs from naphthalene, the conserved carboxamide moiety and substituent patterns suggest translatable SAR principles.

Biological Activity

Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H16N2SO\text{C}_{19}\text{H}_{16}\text{N}_2\text{S}\text{O}

This structure consists of a phenothiazine moiety linked to a furan group via an ethanone bridge, which may contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- exhibit significant antimicrobial properties. For instance, derivatives with phenothiazine cores have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .

Anticancer Properties

The compound's structural similarity to known anticancer agents positions it as a candidate for cancer therapy. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, particularly through caspase activation and mitochondrial membrane potential disruption .

Compound IC50 (μM) Cell Line Mechanism
Ethanone15.5HeLa (cervical)Caspase activation
Derivative A10.3MCF-7 (breast)Mitochondrial disruption
Derivative B8.7A549 (lung)Cell cycle arrest

Neuroprotective Effects

Research has also highlighted neuroprotective effects associated with phenothiazine derivatives. These compounds may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of phenothiazine derivatives showed that modifications at the nitrogen atom enhanced antibacterial activity significantly. The best-performing derivative exhibited an IC50 value of 5 μM against E. coli .
  • Anticancer Research : In a recent study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. The findings indicated that it effectively reduced cell viability by over 70% in treated cells compared to controls .
  • Neuroprotection Study : A study published in Molecules explored the neuroprotective capabilities of related compounds in models of oxidative stress. The results suggested that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents .

The biological activities of Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- can be attributed to several mechanisms:

  • Inhibition of Enzymes : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, and how can purity be optimized?

  • Answer: Synthesis involves sequential amide coupling and cyclization reactions. Key steps include:

  • Step 1: React 4-fluorophenylamine with a pyrrolidone precursor (e.g., 5-oxopyrrolidine-3-carboxylic acid) using carbodiimide coupling agents (e.g., EDC/HOBt) to form the primary amide.
  • Step 2: Introduce the 3,5-dimethylphenyl group via nucleophilic substitution or Ullmann-type coupling.
  • Purity optimization: Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Monitor intermediates via TLC and confirm final purity with HPLC (≥95%) and ¹H NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Answer:

  • X-ray crystallography: Use SHELXL for refinement, particularly to resolve stereochemistry and hydrogen-bonding networks. Single-crystal diffraction with Cu-Kα radiation is ideal for high-resolution data .
  • Spectroscopy:
  • ¹H/¹³C NMR: Assign peaks using DMSO-d6 to detect deshielding effects from the fluorophenyl group (δ ~7.2 ppm for aromatic protons).
  • FT-IR: Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹.
  • HRMS: Verify molecular mass (exact mass: ~352.15 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data across different cell lines?

  • Answer:

  • Variable control: Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize experimental drift.
  • Mechanistic validation: Perform target-specific assays (e.g., enzyme inhibition kinetics) to confirm activity independent of cell-line variability.
  • Cytotoxicity normalization: Reference cytotoxicity baselines from HEK cell studies (e.g., 0.520–0.604% inhibition in analogous compounds) to contextualize activity .

Q. What computational strategies predict binding interactions of this compound with neurological targets?

  • Answer:

  • Docking simulations: Use AutoDock Vina with cryo-EM structures of GABA receptors or ion channels, focusing on hydrophobic pockets accommodating the 3,5-dimethylphenyl group.
  • MD simulations (AMBER/NAMD): Assess binding stability over 100-ns trajectories, emphasizing fluorine-mediated interactions.
  • SAR analysis: Compare with structurally similar inhibitors (e.g., pyrazole- and triazole-containing analogs) to identify critical substituents .

Q. How can crystallographic data discrepancies (e.g., twinning vs. disorder) be resolved during structural refinement?

  • Answer:

  • Twinning detection: Use SHELXL’s TWIN/BASF commands to model twinning ratios.
  • Disorder modeling: Apply PART/SUMP restraints for flexible groups (e.g., dimethylphenyl rotation).
  • Validation: Cross-validate with spectroscopic data (e.g., NMR NOE correlations for spatial proximity) .

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